molecular formula C21H22ClN5O2S B4067748 N-{1-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide

N-{1-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide

Cat. No.: B4067748
M. Wt: 444.0 g/mol
InChI Key: BDWKCOGVWYKYPG-UHFFFAOYSA-N
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Description

N-{1-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide is a useful research compound. Its molecular formula is C21H22ClN5O2S and its molecular weight is 444.0 g/mol. The purity is usually 95%.
The exact mass of the compound N-{1-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide is 443.1182738 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

π-Hole Tetrel Bonding Interactions

Research on similar triazole derivatives, such as ethyl 2-(4-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate, has shown significant π-hole tetrel bonding interactions. These interactions have been studied using various methods like Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations. This research contributes to understanding the molecular interactions and properties of compounds with similar structures to N-{1-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide (Ahmed et al., 2020).

Synthesis and Characterization of Novel Aromatic Polyimides

Another related field is the synthesis of novel aromatic polyimides using compounds with similar structures. This involves polymerization with different anhydrides and characterizing the resulting polymers for their solubility, degradation temperature, and thermal properties. This research has applications in material science, particularly in developing new polymeric materials (Butt et al., 2005).

Synthesis and Antimicrobial Activities

The synthesis and characterization of 1,2,4-triazole derivatives reveal their potential antimicrobial activities. These compounds, synthesized from various ester ethoxycarbonylhydrazones, have shown good or moderate activities against test microorganisms, suggesting potential applications in the development of new antimicrobial agents (Bektaş et al., 2010).

Synthesis and In Vitro Anticancer Evaluation

In vitro anticancer evaluation of novel 1,2,4-triazolin-3-one derivatives indicates the potential therapeutic application of similar compounds. The synthesized compounds were tested against various human tumor cell lines, showing significant activity, particularly against leukemia, lung cancer, renal cancer, and other forms. This suggests the potential of similar compounds in cancer treatment (Kattimani et al., 2013).

Properties

IUPAC Name

N-[1-[5-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O2S/c1-13-4-6-15(7-5-13)20(29)23-14(2)19-25-26-21(27(19)3)30-12-18(28)24-17-10-8-16(22)9-11-17/h4-11,14H,12H2,1-3H3,(H,23,29)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWKCOGVWYKYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C)C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{1-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-{1-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-{1-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-{1-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-{1-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-{1-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide

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